D-arabinonic acid
D-arabinonic acid
D-arabinonic acid is an arabinonic acid. It is a conjugate acid of a D-arabinonate. It is an enantiomer of a L-arabinonic acid.
Arabinonic acid, also known as arabate, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. Arabinonic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Arabinonic acid has been detected in multiple biofluids, such as feces and saliva. Within the cell, arabinonic acid is primarily located in the cytoplasm. Arabinonic acid can be converted into D-arabinono-1, 4-lactone and 2-dehydro-3-deoxy-D-arabinonic acid.
Arabinonic acid, also known as arabate, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. Arabinonic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Arabinonic acid has been detected in multiple biofluids, such as feces and saliva. Within the cell, arabinonic acid is primarily located in the cytoplasm. Arabinonic acid can be converted into D-arabinono-1, 4-lactone and 2-dehydro-3-deoxy-D-arabinonic acid.
Brand Name:
Vulcanchem
CAS No.:
13752-83-5
VCID:
VC20970273
InChI:
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m1/s1
SMILES:
C(C(C(C(C(=O)O)O)O)O)O
Molecular Formula:
C5H10O6
Molecular Weight:
166.13 g/mol
D-arabinonic acid
CAS No.: 13752-83-5
Cat. No.: VC20970273
Molecular Formula: C5H10O6
Molecular Weight: 166.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | D-arabinonic acid is an arabinonic acid. It is a conjugate acid of a D-arabinonate. It is an enantiomer of a L-arabinonic acid. Arabinonic acid, also known as arabate, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. Arabinonic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Arabinonic acid has been detected in multiple biofluids, such as feces and saliva. Within the cell, arabinonic acid is primarily located in the cytoplasm. Arabinonic acid can be converted into D-arabinono-1, 4-lactone and 2-dehydro-3-deoxy-D-arabinonic acid. |
|---|---|
| CAS No. | 13752-83-5 |
| Molecular Formula | C5H10O6 |
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid |
| Standard InChI | InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m1/s1 |
| Standard InChI Key | QXKAIJAYHKCRRA-JJYYJPOSSA-N |
| Isomeric SMILES | C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
| SMILES | C(C(C(C(C(=O)O)O)O)O)O |
| Canonical SMILES | C(C(C(C(C(=O)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator